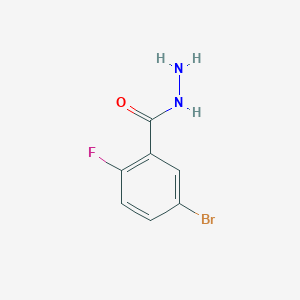

5-Bromo-2-fluorobenzohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYUMBYXGOKFQCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Characterization Techniques of 5 Bromo 2 Fluorobenzohydrazide and Its Derivatives

Spectroscopic Analysis of 5-Bromo-2-fluorobenzohydrazide

The structural confirmation of this compound, like any synthesized organic compound, relies heavily on a suite of spectroscopic techniques. Methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for providing a detailed and unambiguous depiction of the molecule's atomic connectivity and the nature of its functional groups. These analytical tools work in concert to verify the presence of the key structural features: the substituted aromatic ring, the fluorine and bromine atoms, and the crucial hydrazide moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, offering precise information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) atomic environments within the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazide functional group (-CONHNH₂). The aromatic region will feature three signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the adjacent substituents (F, Br, and CONHNH₂) and through-bond coupling to neighboring protons and the fluorine atom.

Aromatic Protons: The proton at the C6 position, being ortho to the bromine atom, would likely appear as a doublet of doublets due to coupling with H4 (meta coupling) and the fluorine atom at C2 (long-range coupling). The proton at C4, situated between the bromine and the C3 proton, is expected to be a triplet or a doublet of doublets, coupling to both H3 and the fluorine atom. The proton at C3, ortho to the fluorine atom, would also likely present as a doublet of doublets.

Hydrazide Protons: The hydrazide group contributes two signals. The NH proton typically appears as a broad singlet in the downfield region (around δ 11.8-11.9 ppm), while the NH₂ protons also give rise to a broader singlet at a slightly more upfield position. derpharmachemica.com The chemical shifts of these N-H protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH (Amide) | ~ 9.5 - 11.9 | Broad Singlet | - |

| Aromatic (H3, H4, H6) | ~ 7.0 - 8.0 | Multiplets | J(H,H) and J(H,F) |

| -NH₂ (Hydrazine) | ~ 4.5 - 5.5 | Broad Singlet | - |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms, with the carbonyl carbon appearing furthest downfield. A key feature of the spectrum is the presence of carbon-fluorine (C-F) coupling.

Carbonyl Carbon: The carbon of the C=O group is anticipated to resonate in the range of δ 160-165 ppm. derpharmachemica.com

Aromatic Carbons: The six aromatic carbons will have chemical shifts between δ 110-160 ppm.

The carbon directly bonded to the fluorine atom (C2) will show a large one-bond coupling constant (¹JCF) and will appear as a doublet.

The carbon bearing the bromine atom (C5) will have its chemical shift influenced by the heavy atom effect.

The other aromatic carbons will also exhibit smaller two-bond (²JCF), three-bond (³JCF), or four-bond (⁴JCF) couplings to the fluorine atom, which can further aid in their definitive assignment.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C=O | 160 - 165 | Small (³JCF) |

| C2 (C-F) | 155 - 160 | Large (¹JCF ≈ 240-250) |

| C1 | 120 - 125 | Small (²JCF) |

| C6 | 130 - 135 | Small (³JCF) |

| C4 | 128 - 133 | Small (³JCF) |

| C3 | 115 - 120 | Small (²JCF) |

| C5 (C-Br) | 110 - 115 | Small (⁴JCF) |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.orgnih.gov For this compound, the ¹⁹F NMR spectrum would provide unambiguous confirmation of the fluorine atom's presence and its electronic environment.

A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal is sensitive to the local electronic environment. nih.gov This signal would not be a singlet but would be split into a multiplet, most likely a doublet of doublets or a triplet, due to coupling with the ortho (H3) and meta (H4) protons. wikipedia.org The magnitude of these coupling constants (JHF) provides further structural confirmation.

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing atom-to-atom connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between spin-coupled protons. For this compound, this would clearly show the connectivity between adjacent aromatic protons, confirming their relative positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals of H3, H4, and H6 in the ¹H spectrum to the signals of C3, C4, and C6 in the ¹³C spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. vscht.cz

N-H Stretching: The hydrazide group (-NHNH₂) would show characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. Often, two distinct bands can be observed, corresponding to the symmetric and asymmetric stretches of the -NH₂ group, along with the -NH stretch. aip.org

C=O Stretching (Amide I Band): A strong, sharp absorption band is expected in the region of 1630-1680 cm⁻¹, which is characteristic of the carbonyl (C=O) group in a hydrazide. derpharmachemica.comaip.org

N-H Bending (Amide II Band): The bending vibration of the N-H bond is typically observed around 1590-1650 cm⁻¹. derpharmachemica.com

Aromatic C=C and C-H Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. The aromatic C-H stretching vibrations are found just above 3000 cm⁻¹. vscht.cz

C-F and C-Br Stretching: The stretching vibration for the C-F bond gives a strong absorption in the 1000-1300 cm⁻¹ region. The C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretching | -NH, -NH₂ | 3200 - 3400 | Medium |

| Aromatic C-H Stretching | Ar-H | 3000 - 3100 | Medium-Weak |

| C=O Stretching (Amide I) | Hydrazide C=O | 1630 - 1680 | Strong |

| N-H Bending (Amide II) | Hydrazide -NH | 1590 - 1650 | Medium-Strong |

| Aromatic C=C Stretching | Ar C=C | 1450 - 1600 | Medium |

| C-F Stretching | Ar-F | 1000 - 1300 | Strong |

| C-Br Stretching | Ar-Br | 500 - 650 | Medium-Strong |

Vibrational Modes of Hydrazide and Aromatic Moieties

The vibrational spectrum of this compound provides significant insights into its molecular structure, identifying characteristic frequencies for its functional groups. The spectrum is dominated by vibrations from the hydrazide group (-CONHNH2) and the substituted aromatic ring.

The hydrazide moiety exhibits several characteristic vibrational modes. The N-H stretching vibrations are typically observed in the 3200-3400 cm⁻¹ region. The carbonyl group (C=O) stretching, a strong and prominent band, is expected around 1640-1680 cm⁻¹, characteristic of hydrazides. The C-N stretching and N-H bending modes are also present, though often coupled with other vibrations, appearing in the 1520-1550 cm⁻¹ and 1610-1630 cm⁻¹ regions, respectively.

The aromatic moiety also presents a distinct set of vibrational frequencies. The aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. niscpr.res.in In-plane C-H bending modes for benzene derivatives are observed in the 1000-1300 cm⁻¹ range. researchgate.net The C=C stretching vibrations within the benzene ring usually appear as a series of bands in the 1450-1600 cm⁻¹ region. The presence of halogen substituents is confirmed by their characteristic stretching frequencies. The C-F stretching vibration is expected in the 1100-1350 cm⁻¹ range, while the C-Br stretching vibration is found at lower frequencies, typically around 500-600 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound Moieties

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Hydrazide | N-H Stretching | 3200-3400 |

| Hydrazide | C=O Stretching | 1640-1680 |

| Hydrazide | N-H Bending | 1610-1630 |

| Hydrazide | C-N Stretching | 1520-1550 |

| Aromatic | C-H Stretching | >3000 |

| Aromatic | C=C Stretching | 1450-1600 |

| Aromatic | C-H In-plane Bending | 1000-1300 |

| Aromatic | C-F Stretching | 1100-1350 |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution Analysis (HRMS)

Mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of molecular ions and their fragments. researchgate.net In the mass spectrum of this compound, the molecular ion peak (M+) would be expected, and its presence is often accompanied by an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of this compound is dictated by the weakest bonds and the stability of the resulting fragments. chemguide.co.uklibretexts.org Common fragmentation pathways for hydrazides involve cleavage of the N-N and C-N bonds. A primary fragmentation event is often the cleavage of the N-N bond, leading to the formation of a 5-bromo-2-fluorobenzoyl cation. Another significant fragmentation involves the loss of the entire hydrazide moiety.

Key Fragmentation Pathways:

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

N-N Bond Cleavage: A common pathway for hydrazides, leading to the formation of a stable acylium ion ([5-bromo-2-fluorobenzoyl]⁺).

Loss of Halogens: Fragmentation involving the loss of bromine or fluorine atoms from the aromatic ring.

Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.netyoutube.com This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. researchgate.netnih.gov For this compound, HRMS can differentiate its exact mass from other potential compounds with the same nominal mass, thus confirming its molecular formula. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within its chromophores: the substituted benzene ring and the hydrazide group. shu.ac.uk

The primary electronic transitions observed are π → π* and n → π*. libretexts.org

π → π Transitions:* These high-energy transitions occur in the conjugated π system of the brominated and fluorinated benzene ring and the C=O group. They typically result in strong absorption bands.

n → π Transitions:* These transitions involve the excitation of non-bonding electrons (lone pairs) on the oxygen and nitrogen atoms of the hydrazide moiety to an anti-bonding π* orbital. uzh.ch These transitions are of lower energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. uzh.ch

The presence of the aromatic ring, the carbonyl group, and the nitrogen lone pairs creates a conjugated system that influences the absorption maxima (λmax). The halogen substituents (bromo and fluoro) can act as auxochromes, causing a bathochromic (red shift) or hypsochromic (blue shift) effect on the λmax values of the primary absorption bands. The solvent used for analysis can also influence the positions of these bands.

X-ray Crystallographic Analysis and Solid-State Structure of this compound and its Derivatives

Single Crystal Growth Techniques

Obtaining high-quality single crystals is a prerequisite for X-ray crystallographic analysis. For organic compounds like this compound and its derivatives, several techniques are commonly employed. The choice of method depends on the compound's solubility and stability. rochester.eduufl.edu

Slow Evaporation: This is the most common and simplest method. A saturated or near-saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. rochester.eduufl.edu As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of crystals. rochester.edu The key is to ensure the evaporation process is slow to allow for the growth of large, well-ordered crystals. ufl.edu

Slow Cooling: This technique involves dissolving the compound in a minimal amount of a suitable solvent at an elevated temperature to create a saturated solution. mit.eduntu.edu.sg The solution is then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, resulting in crystallization. mit.edu

Vapor Diffusion: In this method, a solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. mit.edu The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. mit.eduyoutube.com

Liquid-Liquid Diffusion: This technique involves carefully layering a solution of the compound with a miscible anti-solvent in which the compound has poor solubility. ntu.edu.sg Crystals form at the interface between the two liquids as they slowly mix. mit.eduntu.edu.sg

Crystal System, Space Group, and Unit Cell Parameters

The solid-state structure of a compound is defined by its crystal system, space group, and unit cell parameters, which are determined through single-crystal X-ray diffraction. While specific data for this compound is not available, analysis of closely related derivatives provides insight into its likely crystallographic properties. For instance, derivatives of bromo-benzohydrazide often crystallize in the monoclinic system. nih.govnih.govresearchgate.net

Table 2: Crystallographic Data for Derivatives of 5-Bromo-benzohydrazide

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide nih.gov | C₁₅H₁₃BrN₂O₂ | Monoclinic | P2₁/c | a = 5.8290(15) Å, b = 31.914(3) Å, c = 7.6440(11) Å, β = 91.535(2)° |

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide nih.gov | C₁₆H₁₅BrN₂O₃ | Monoclinic | P2₁/c | a = 13.3286(3) Å, b = 11.4816(3) Å, c = 10.1233(2) Å, β = 99.128(1)° |

Molecular Conformation and Torsion Angles in the Solid State

The conformation of this compound in the solid state describes the spatial arrangement of its atoms. X-ray crystallography reveals key details about bond lengths, bond angles, and torsion (dihedral) angles that define the molecule's three-dimensional shape.

In related structures of aroylhydrazones, the molecule often adopts a largely planar conformation, though some twisting can occur. nih.govresearchgate.net The conformation around the C=N double bond in derivative structures is typically found to be E. nih.govnih.gov The planarity is often influenced by intramolecular hydrogen bonding, for example, between a hydroxyl group and a nitrogen atom, which can form a stable six-membered ring motif. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide |

| N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide |

Intermolecular Interactions: Hydrogen Bonding Networks and Halogen Bonding

Hydrogen Bonding: In the derivatives of this compound, particularly Schiff bases like N′-(5-Bromo-2-hydroxybenzylidene)benzohydrazide, a consistent intramolecular O—H⋯N hydrogen bond is observed. This interaction occurs between the phenolic hydroxyl group and the imine nitrogen atom, forming a stable six-membered ring motif known as an S(6) ring. nih.govnih.govnih.govnih.gov This intramolecular bond enforces a degree of planarity within the molecule.

The primary intermolecular interaction is the hydrogen bond between the amide N—H group (donor) and the carbonyl C=O group (acceptor) of an adjacent molecule. This interaction typically leads to the formation of dimers or infinite chains. For instance, in N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, molecules are linked by N—H⋯O hydrogen bonds, forming C(4) chains that extend along the c-axis. nih.gov Similarly, in (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, pairs of N—H⋯O hydrogen bonds link two molecules together, creating inversion dimers with an R²₂(8) graph-set notation.

When solvent molecules, such as water, are present in the crystal lattice, they act as bridges, creating more complex, multi-dimensional hydrogen-bonding networks. In (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, the water molecule links organic molecules through O(water)—H⋯O(carbonyl), O(water)—H⋯N(pyridine), and N—H⋯O(water) hydrogen bonds, resulting in the formation of sheets. nih.gov

Interactive Data Table: Hydrogen Bond Geometries in Benzohydrazide (B10538) Derivatives Below is a summary of typical hydrogen bond geometries observed in related crystal structures.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N′-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate nih.gov | O1—H1···N1 | 0.86(1) | 1.91(2) | 2.641(2) | 143(3) |

| N′-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate nih.gov | N2—H2···O1W | 0.87(1) | 1.95(1) | 2.806(3) | 169(3) |

| N′-(5-Bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate nih.gov | O1W—H1A···O2 | 0.85(1) | 1.91(1) | 2.756(2) | 172(3) |

| N′-(5-bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide nih.gov | N2—H2···O2ⁱ | 0.90(1) | 2.07(3) | 2.915(6) | 156(4) |

Symmetry codes apply to the original crystallographic data.

Halogen Bonding: Halogen bonding is a directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. Its strength generally increases with the polarizability of the halogen (I > Br > Cl > F). In the derivatives of this compound, the bromine atom can act as a halogen bond donor.

While classical C—Br⋯O or C—Br⋯N halogen bonds are not always the dominant packing force, weaker interactions involving bromine are observed. For example, in the crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, C—H⋯Br interactions are noted, which contribute to linking hydrogen-bonded sheets into a three-dimensional network. nih.gov The presence of a fluorine atom on the benzohydrazide moiety can also influence the electronic properties and potential for halogen bonding in the parent compound, though specific structural data is unavailable. The interplay between the electron-donating bromine and the electron-withdrawing fluorine can modulate the electrostatic potential surface of the molecule, affecting how it interacts with neighboring molecules in the crystal lattice.

Packing Arrangements and Supramolecular Assembly

The interplay of the intermolecular forces described above governs the assembly of individual molecules into well-defined, three-dimensional supramolecular architectures. The resulting crystal packing arrangements are crucial as they determine the material's physical properties.

In many Schiff base derivatives of benzohydrazides, the combination of intramolecular S(6) hydrogen bonds and intermolecular N—H⋯O bonds leads to the formation of one-dimensional (1D) chains or centrosymmetric dimers as the primary supramolecular motifs. nih.gov

Chain Formation: As seen in N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide, molecules self-assemble into simple C(4) chains via a single type of intermolecular hydrogen bond. nih.gov These chains then pack together to form the final crystal structure.

Dimer and Layer Formation: In (E)-N′-(5-Bromo-2-methoxybenzylidene)-2-chlorobenzohydrazide, strong N—H⋯O hydrogen bonds result in the formation of discrete R²₂(8) dimers. These dimeric units then arrange into the crystal lattice. In hydrated structures, such as (E)-N′-(5-Bromo-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide monohydrate, the water molecules are integral to the assembly, linking the Schiff base molecules into layers parallel to the crystallographic bc plane. nih.gov

Three-Dimensional Networks: More complex interactions, including weak C—H⋯Br forces and π–π stacking interactions, can link these 1D chains or 2D layers into a stable 3D network. nih.gov In the structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, π–π stacking is observed between the pyridine (B92270) and benzene rings, with a centroid-to-centroid distance of 3.8473 (15) Å, which helps to stabilize the sheet-like structure formed by hydrogen bonds. nih.gov

The specific substituents on the aromatic rings play a critical role in determining the final packing arrangement by influencing steric hindrance and the potential for various noncovalent interactions.

Thermal Analysis (TGA/DSC) of Phase Transitions and Stability

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition pathways, and phase transitions of solid materials.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of residual solvents or water, and the composition of multi-component systems.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions, providing data on transition temperatures and enthalpies.

Specific TGA and DSC data for this compound or its direct Schiff base derivatives are not extensively available in the surveyed literature. However, thermal analyses of other halogenated Schiff bases and hydrazones provide general insights. Typically, hydrazone compounds are thermally stable solids. TGA thermograms for related compounds often show a single major decomposition step or multiple steps corresponding to the fragmentation of different parts of the molecule. mdpi.com For hydrated compounds (solvatomorphs), an initial mass loss corresponding to the release of water molecules is expected at lower temperatures (typically below 150°C), followed by the decomposition of the organic molecule at higher temperatures. mdpi.com

DSC thermograms for crystalline benzohydrazide derivatives would be expected to show a sharp endothermic peak corresponding to the melting point. The temperature of this peak is an indicator of the compound's purity and the strength of its crystal lattice. Additional endothermic or exothermic peaks could indicate solid-state phase transitions, such as polymorphic transformations, or decomposition events. For example, studies on heat-resistant energetic materials containing halogen atoms show decomposition temperatures (Td) well above 300°C, indicating high thermal stability imparted by the rigid, fused heterocyclic structures and halogen bonding. sci-hub.se

Polymorphism and Solvatomorphism Studies of Benzohydrazide Derivatives

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct arrangement of molecules in the crystal lattice. Solvatomorphism is a related phenomenon where different crystal forms arise due to the inclusion of solvent molecules in the lattice (forming solvates or hydrates). These different forms can have distinct physical properties, including solubility, stability, and melting point.

The study of polymorphism and solvatomorphism is crucial, particularly in the pharmaceutical industry. Benzohydrazide and its hydrazone derivatives are known to exhibit these phenomena.

Solvatomorphism: The formation of hydrates is a common form of solvatomorphism in benzohydrazide derivatives. Several crystal structures of N′-(5-Bromo-2-hydroxybenzylidene) derivatives have been reported as monohydrates. nih.govnih.gov In these structures, the water molecule is not merely a guest in the lattice but an integral structural component, forming hydrogen bonds that link the organic molecules into layers or more complex networks. nih.govnih.gov The removal of this solvent molecule upon heating would lead to a new, anhydrous crystalline phase or an amorphous solid, highlighting the importance of the solvent in defining the crystal structure.

Polymorphism: While dedicated polymorphism screening studies for this compound derivatives are not widely reported, evidence of conformational polymorphism exists. Conformational polymorphs are crystal forms in which the molecules adopt different conformations. In the crystal structure of N′-(5-Bromo-2-hydroxybenzylidene)-3-hydroxybenzohydrazide, the asymmetric unit contains two crystallographically independent molecules. nih.gov These two molecules exhibit slightly different conformations, with the dihedral angles between their respective benzene rings being significantly different (55.0° and 16.3°). nih.gov This finding suggests that the molecule has conformational flexibility and that different packing arrangements with slightly different molecular conformations are energetically accessible, which is a prerequisite for the existence of polymorphism. The choice of crystallization solvent and conditions can often determine which polymorph is formed.

Chemical Reactivity and Derivatization Studies of 5 Bromo 2 Fluorobenzohydrazide

Reactions at the Hydrazide Moiety

The hydrazide functional group is a derivative of carboxylic acid and hydrazine (B178648), possessing both nucleophilic nitrogen atoms and an electrophilic carbonyl carbon. The terminal -NH₂ group is particularly reactive, serving as a potent nucleophile in various condensation and substitution reactions.

A hallmark reaction of hydrazides is their condensation with aldehydes and ketones to form hydrazones, which are a class of Schiff bases with the structure R₁R₂C=NNHC(=O)R₃. thepharmajournal.com This reaction is a reliable method for forming new carbon-nitrogen double bonds and is widely employed in the synthesis of a diverse range of biologically active molecules. derpharmachemica.comnih.gov The reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule.

The synthesis of hydrazones from 5-Bromo-2-fluorobenzohydrazide is typically achieved by refluxing the hydrazide with a stoichiometric amount of an appropriate aldehyde or ketone in a suitable solvent, such as ethanol (B145695). thepharmajournal.com Often, a catalytic amount of acid (e.g., acetic acid or sulfuric acid) is added to facilitate the dehydration step. thepharmajournal.comudd.cl The resulting hydrazone product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. udd.cl

For instance, the reaction of a substituted benzohydrazide (B10538) with various aromatic aldehydes leads to the formation of the corresponding N'-benzylidene-benzohydrazides. The products are generally stable, crystalline solids with well-defined melting points.

The structural characterization of these newly synthesized hydrazones is routinely performed using a combination of spectroscopic techniques:

FT-IR (Fourier-Transform Infrared) Spectroscopy: Characterized by the appearance of a C=N (imine) stretching vibration (typically around 1550-1650 cm⁻¹) and the disappearance of the C=O stretching of the aldehyde/ketone. The N-H stretching of the amide and the C=O stretching of the hydrazide moiety are also observable. udd.cl

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The formation of the hydrazone is confirmed by the appearance of a characteristic singlet for the azomethine proton (-N=CH-) in the downfield region of the spectrum (typically δ 8.0-9.0 ppm). The amide proton (-CONH-) also gives a distinct singlet, often at a lower field (δ > 10 ppm). Signals corresponding to the aromatic protons of both the benzohydrazide and the aldehyde/ketone fragments are also present. udd.cl

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon of the azomethine group (C=N) appears in the range of δ 140-160 ppm. The carbonyl carbon of the hydrazide is also readily identified. udd.cl

Mass Spectrometry (MS): Provides the molecular weight of the hydrazone, confirming the successful condensation and allowing for the determination of the molecular formula. researchgate.net

| Compound | Yield (%) | m.p. (°C) | FT-IR (cm⁻¹) (Selected Peaks) | ¹H NMR (δ, ppm) (Selected Peaks) |

|---|---|---|---|---|

| (E)-N'-(4-isopropylbenzylidene)-4-fluorobenzohydrazide | 93 | 206–209 | 3183 (N-H amide), 1651 (C=O), 1546 (C=N) | 9.89 (s, 1H, N-H amide), 6.89–7.44 (m, Aromatic-H) |

The formation of hydrazones from hydrazides and carbonyl compounds is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. The mechanism can be described in two main stages:

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the this compound on the electrophilic carbonyl carbon of the aldehyde or ketone. This step is generally accelerated by acid catalysis, which involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. This addition results in the formation of a tetrahedral intermediate known as a carbinolamine. nih.gov

Dehydration (Elimination): The carbinolamine intermediate is unstable and undergoes dehydration to form the stable hydrazone. This elimination of a water molecule is the rate-limiting step at neutral pH. The acid catalyst protonates the hydroxyl group of the carbinolamine, converting it into a good leaving group (H₂O). Subsequent removal of a proton from the nitrogen atom by a base (like water or the solvent) leads to the formation of the C=N double bond of the hydrazone. nih.gov

The nitrogen atoms of the hydrazide moiety in this compound are nucleophilic and can react with electrophiles such as acylating and alkylating agents.

Acylation involves the introduction of an acyl group (R-C=O) onto one of the nitrogen atoms. This is typically achieved by reacting the hydrazide with acylating agents like acid chlorides, acid anhydrides, or esters under appropriate conditions. Kinetic and theoretical studies on the acetylation of benzohydrazide derivatives suggest that the reaction proceeds through a stepwise mechanism where the initial nucleophilic attack is the rate-determining step. organic-chemistry.orgrsc.org It has been proposed that the enol tautomer of the hydrazide may be the active nucleophilic species in these reactions. rsc.org The product of acylation is an N-acylhydrazide, also known as a diacylhydrazine.

Alkylation is the introduction of an alkyl group. This can be accomplished using alkyl halides as alkylating agents. The reaction can potentially occur at either the terminal (-NH₂) or the internal (-NH-) nitrogen. The selectivity of alkylation can be controlled by the reaction conditions and the structure of the reactants. For instance, selective alkylation can be achieved by first forming a nitrogen dianion using a strong base like n-butyllithium, which can then be reacted with an alkyl halide. This method allows for precise control over the substitution pattern, enabling the synthesis of mono- or di-alkylated products.

This compound is an important precursor for the synthesis of various five-membered heterocyclic compounds. The hydrazide moiety provides the necessary atoms (N-N-C=O) that can be incorporated into a new ring system through cyclization reactions with appropriate reagents.

Oxadiazoles (B1248032): 1,3,4-Oxadiazoles are commonly synthesized from benzohydrazides. A frequent method involves the cyclodehydration of N,N'-diacylhydrazines. Alternatively, this compound can be reacted with a one-carbon synthon. For example, reaction with carbon disulfide in the presence of a base leads to the formation of a dithiocarbazate intermediate, which can be cyclized to form a 5-substituted-1,3,4-oxadiazole-2-thiol. derpharmachemica.com Another route involves the oxidative cyclization of N'-benzylidene-benzohydrazones using reagents like chloramine-T. derpharmachemica.com

Triazoles: The synthesis of 1,2,4-triazoles can also start from benzohydrazides. One common pathway involves the reaction of the hydrazide with an isothiocyanate to form an N-acylthiosemicarbazide. This intermediate can then undergo intramolecular cyclization, typically under basic conditions, to yield a 1,2,4-triazole-3-thiol derivative.

Thiadiazoles: 1,3,4-Thiadiazoles are readily accessible from hydrazide precursors. A standard method is the reaction of this compound with a source of sulfur and carbon, such as carbon disulfide or thiophosgene. A widely used route involves converting the hydrazide into a thiosemicarbazide (B42300) by reacting it with an isothiocyanate. The resulting acylthiosemicarbazide is then cyclized using a dehydrating agent like concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride to afford the 2,5-disubstituted 1,3,4-thiadiazole (B1197879) ring system. rsc.org

Cyclization Reactions to Form Heterocyclic Systems

Role of this compound as a Heterocyclic Precursor

The hydrazide group (-CONHNH₂) of this compound is a versatile functional group for the synthesis of various five-membered heterocycles. Through condensation and cyclization reactions with appropriate reagents, it can serve as a key building block for pharmacologically relevant scaffolds such as oxadiazoles and thiadiazoles.

1,3,4-Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from hydrazides is a well-established transformation. nih.govresearchgate.net Treatment of this compound with carbon disulfide in the presence of a base, followed by S-alkylation and subsequent cyclization, can yield 5-(5-Bromo-2-fluorophenyl)-1,3,4-oxadiazole-2-thiol derivatives. researchgate.net Alternatively, reaction with various carboxylic acids or their derivatives can lead to the formation of 2,5-disubstituted 1,3,4-oxadiazoles.

1,3,4-Thiadiazoles: Similarly, the hydrazide can be converted into 1,3,4-thiadiazole derivatives. A common method involves the reaction of the hydrazide with a thiocarbonyl source, such as thiosemicarbazide, which upon cyclization, typically under acidic conditions, forms the thiadiazole ring. nih.govsciepub.com These heterocyclic systems are of significant interest due to their wide range of biological activities. nih.govekb.egnih.gov

Table 1: Potential Heterocyclic Derivatives from this compound

| Reactant | Resulting Heterocycle Core | General Conditions |

|---|---|---|

| Carbon Disulfide (CS₂) | 1,3,4-Oxadiazole-2-thiol | Basic conditions (e.g., KOH/Ethanol), followed by acidification or alkylation |

| Aromatic Carboxylic Acid (R-COOH) | 2-Aryl-5-(5-bromo-2-fluorophenyl)-1,3,4-oxadiazole | Dehydrating agent (e.g., POCl₃), heat |

| Thiosemicarbazide | 2-Amino-5-(5-bromo-2-fluorophenyl)-1,3,4-thiadiazole | Acid-catalyzed cyclization (e.g., H₂SO₄), heat |

| Phenyl isothiocyanate | 5-(5-Bromo-2-fluorophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Cyclization of the intermediate thiosemicarbazide |

Reductive Transformations

The hydrazide functional group in this compound can undergo reductive transformations, although specific literature on this particular molecule is scarce. Generally, benzohydrazides can be reduced to the corresponding benzylamines or benzyl (B1604629) alcohols, depending on the reducing agent and reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide carbonyl group. This would transform this compound into 1-(5-bromo-2-fluorophenyl)methanamine and hydrazine. Milder reducing agents, such as sodium cyanoborohydride, have been shown in some systems to selectively reduce a C=N bond in a hydrazone derivative while leaving the hydrazide moiety intact. mdpi.com Catalytic hydrogenation could also be employed, potentially leading to the reduction of the carbonyl group or, under more forcing conditions, dehalogenation of the aromatic ring.

Reactions Involving the Aromatic Ring

The reactivity of the aromatic ring in this compound is governed by the electronic properties of the three substituents: the ortho-fluoro, the para-bromo, and the meta-hydrazide group relative to the fluorine. These substituents dictate the outcomes of electrophilic, nucleophilic, and metal-catalyzed reactions.

Electrophilic Aromatic Substitution on the Halogenated Ring

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene (B151609) ring control both the rate of reaction and the position of the incoming electrophile. lumenlearning.com The substituents on this compound present a competitive scenario:

Halogens (F, Br): Both fluorine and bromine are deactivating groups due to their inductive electron withdrawal, which makes the ring less reactive than benzene. pressbooks.pubmsu.edu However, they are ortho, para-directors because their lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion). pressbooks.pub

Hydrazide Group (-CONHNH₂): This group is analogous to an acyl group, which is strongly deactivating and a meta-director. libretexts.org It withdraws electron density from the ring through both induction and resonance, destabilizing the ortho and para arenium ion intermediates. openstax.org

The positions available for substitution are C3, C4, and C6. The powerful meta-directing and deactivating effect of the hydrazide group at C1 would direct incoming electrophiles away from the C2, C4, and C6 positions. The ortho, para-directing halogens would direct towards these same positions. Given the strong deactivating nature of the hydrazide group, EAS reactions on this substrate would be significantly slower than on benzene and would likely require harsh conditions. The most probable site of substitution would be the C4 position, which is para to the fluorine and ortho to the bromine, but this is also the position most deactivated by the hydrazide group. Therefore, predicting the major product is complex and would likely result in a mixture of isomers under forcing conditions.

Nucleophilic Aromatic Substitution (SNAr) Strategies on the Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pub This mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anion (a Meisenheimer complex), followed by the elimination of the leaving group. pressbooks.pub

In this compound, the electron-withdrawing hydrazide group is ortho to the fluorine atom and meta to the bromine atom. This positioning strongly activates the C-F bond for SNAr while having a minimal activating effect on the C-Br bond. Furthermore, in SNAr reactions, fluoride (B91410) is an excellent leaving group, often superior to bromide, because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine withdrawing electron density from the site of attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Consequently, this compound is expected to react selectively with nucleophiles at the C2 position, displacing the fluoride ion.

Table 2: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Example Reagent | Predicted Product | Notes |

|---|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 5-Bromo-2-methoxybenzohydrazide | Selective substitution of fluorine. |

| Amine | Ammonia (NH₃) or Alkylamine (RNH₂) | 5-Bromo-2-aminobenzohydrazide | The C-F bond is highly activated towards amination. |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Bromo-2-(phenylthio)benzohydrazide | Sulfur nucleophiles are typically very effective in SNAr. |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Halogen Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at halogenated sites. libretexts.org In polyhalogenated aromatic compounds, the selectivity of these reactions is dictated by the relative reactivity of the carbon-halogen bonds. The established order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-Br > C-Cl >> C-F. researchgate.net

For this compound, the C-Br bond is significantly more reactive than the C-F bond in typical cross-coupling reactions. researchgate.net This allows for highly selective functionalization at the C5 position, leaving the C-F bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester. libretexts.orgnih.gov Reacting this compound with an arylboronic acid (Ar-B(OH)₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base would selectively yield a 5-aryl-2-fluorobenzohydrazide derivative. ugr.es

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orgorganic-chemistry.org Under standard Sonogashira conditions, which typically employ a palladium catalyst, a copper(I) co-catalyst, and an amine base, this compound would react with an alkyne (R-C≡CH) to selectively form a 5-alkynyl-2-fluorobenzohydrazide. nih.govlibretexts.org

Table 3: Predicted Selective Cross-Coupling Reactions at the C-Br Site

| Reaction Name | Coupling Partner | Typical Catalyst System | Predicted Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 5-Ar-2-F-C₆H₃-CONHNH₂ |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(R-C≡C)-2-F-C₆H₃-CONHNH₂ |

Computational and Theoretical Investigations of 5 Bromo 2 Fluorobenzohydrazide

Quantum Chemical Calculations: Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation in an approximate manner to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, vibrational modes, and chemical behavior.

Density Functional Theory (DFT) is a powerful computational method for predicting the three-dimensional arrangement of atoms in a molecule (its geometry) and its characteristic vibrational frequencies. nih.gov By optimizing the molecular structure to find the lowest energy state, DFT calculations can determine precise bond lengths, bond angles, and dihedral angles. These theoretical calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G*, which provide a good balance between accuracy and computational cost. nih.gov

For the related precursor molecule, 2-bromo-5-fluorobenzaldehyde (B45324), DFT calculations have successfully predicted its geometric parameters. nih.gov A similar analysis for 5-Bromo-2-fluorobenzohydrazide would yield the optimized structure, providing a foundational understanding of its shape.

Table 1: Predicted Geometric Parameters for 2-bromo-5-fluorobenzaldehyde (Precursor to Target Compound) Data sourced from DFT (B3LYP/6-311G) calculations on a structurally similar precursor.* nih.gov

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-Br | 1.889 | C2-C1-C6 | 121.5 |

| C4-F | 1.353 | C1-C2-C3 | 119.0 |

| C6-C7 | 1.481 | C2-C3-C4 | 120.1 |

| C7=O8 | 1.213 | C3-C4-C5 | 120.2 |

| C7-H9 | 1.112 | C4-C5-F | 119.5 |

Furthermore, these calculations are used to predict the vibrational spectra (Infrared and Raman). Each vibrational mode corresponds to a specific type of atomic motion, such as stretching or bending of bonds. The calculated frequencies for the precursor 2-bromo-5-fluorobenzaldehyde show excellent agreement with experimental FT-IR and FT-Raman spectra, validating the computational approach. nih.gov A similar study on this compound would allow for the assignment of its characteristic spectral bands, particularly those associated with the hydrazide moiety (N-H, C=O, and N-N stretching and bending modes).

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. edu.krd Conversely, a small energy gap indicates that a molecule is more reactive.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. irjweb.comedu.krd These indices provide a quantitative measure of different aspects of reactivity.

Table 2: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

For this compound, a HOMO-LUMO analysis would reveal its electronic stability and provide quantitative values for these reactivity indices, thereby predicting its behavior in chemical reactions.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential. wolfram.com

Typically, the color-coding scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic "potential", indicating electron-poor areas. These sites are susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, the MEP surface would likely show significant negative potential (red/yellow) around the carbonyl oxygen and the nitrogen atoms of the hydrazide group, as these are highly electronegative atoms with lone pairs of electrons. nih.gov These would be the primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group would exhibit positive potential (blue), making them susceptible to nucleophilic attack or deprotonation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These interactions, known as hyperconjugative interactions, are key to understanding intramolecular stability.

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. NBO analysis on structurally related compounds has been used to examine the stabilizing effects of interactions involving lone pairs and antibonding orbitals. researchgate.net

For this compound, NBO analysis would identify key stabilizing interactions, such as:

Delocalization of lone pair electrons from the oxygen, nitrogen, and fluorine atoms into adjacent antibonding orbitals (e.g., nO → σ, nN → π).

Interactions involving the π-orbitals of the benzene (B151609) ring.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations typically focus on static, optimized structures at zero Kelvin, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time at a given temperature. This approach allows for the exploration of conformational flexibility and dynamic processes.

Molecules like this compound are not rigid; they can adopt various spatial arrangements, or conformations, due to rotation around single bonds. Computational studies on the related 2-bromo-5-fluorobenzaldehyde have identified two stable planar conformers, an O-trans and an O-cis isomer, based on the orientation of the aldehyde oxygen relative to the bromine atom, with the O-trans isomer being more stable. nih.gov A similar conformational landscape can be expected for this compound, with rotation possible around the C-C and C-N bonds connecting the phenyl ring to the hydrazide group.

Furthermore, the hydrazide moiety can exhibit tautomerism, existing in equilibrium between an amide (keto) form and a hydrazonic acid (enol) form.

Amide (Keto) Form: C(=O)-NH-NH₂ Hydrazonic Acid (Enol) Form: C(-OH)=N-NH₂

Theoretical studies on similar bromo-substituted Schiff bases have investigated the relative stability of different tautomeric forms in various solvents. du.ac.irresearchgate.net For this compound, computational methods could be used to calculate the relative energies of the keto and enol tautomers, predicting which form is more stable and how that equilibrium might be influenced by the surrounding environment. MD simulations could further explore the dynamics of tautomerization and conformational changes in solution.

Intermolecular Interaction Modeling

The modeling of intermolecular interactions is fundamental to understanding the solid-state structure, crystal packing, and receptor-binding capabilities of this compound. While specific crystal structure data for this exact compound is not publicly available, detailed analyses of closely related structures provide a robust framework for predicting its interaction patterns.

Computational methods like Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are used to characterize these forces. nih.govresearchgate.net Analysis of analogous compounds, such as N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide and 2-bromo-5-fluorobenzaldehyde, reveals several key interactions likely to be present in this compound. researchgate.netnih.gov

Key Predicted Intermolecular Interactions:

Hydrogen Bonding: The hydrazide moiety (-CONHNH₂) is a prime site for hydrogen bonding. The N-H groups act as hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. It is highly probable that strong N—H⋯O hydrogen bonds form, linking molecules into chains or more complex three-dimensional networks, a common feature in related benzohydrazide (B10538) crystal structures. researchgate.net

Halogen Bonding: The presence of both bromine and fluorine atoms introduces the possibility of halogen bonding and other halogen-related interactions. Specifically, short Br⋯F interactions between molecules have been observed in the crystal structure of the precursor 2-bromo-5-fluorobenzaldehyde, suggesting this could be a significant stabilizing force in the crystal packing of the title compound. nih.gov C—H⋯Br interactions are also plausible. researchgate.net

π–π Stacking: The aromatic benzene ring is capable of engaging in π–π stacking interactions. In similar structures, offset face-to-face stacking is a common motif, contributing to crystal stability. nih.gov These interactions involve the alignment of aromatic rings from adjacent molecules.

Computational tools such as Molecular Electrostatic Potential (MEP) maps help visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attacks and intermolecular interactions. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and fluorine atom, and a positive potential (blue) around the N-H protons, confirming their roles as hydrogen bond acceptors and donors, respectively. nih.gov

Table 1: Predicted Intermolecular Interactions in this compound and Their Nature

| Interaction Type | Donor/Origin | Acceptor/Origin | Computational Evidence from Analogs |

| Hydrogen Bond | N-H (Hydrazide) | C=O (Hydrazide) | Crystal structure analysis of related hydrazides shows extensive N—H⋯O bonding. researchgate.net |

| Halogen Interaction | C-Br | C-F | Short Br⋯F contacts (e.g., 3.1878 Å) observed in the crystal structure of 2-bromo-5-fluorobenzaldehyde. nih.gov |

| π–π Stacking | Benzene Ring | Benzene Ring | Offset face-to-face stacking with centroid–centroid distances of ~3.87 Å is seen in related structures. nih.gov |

| Other Weak Interactions | C-H | O, Br | C—H⋯O and C—H⋯Br contacts contribute to overall crystal packing stability. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its biological activity. researchgate.net These models are essential in drug discovery for predicting the activity of new molecules and optimizing lead compounds. For benzohydrazide derivatives, QSAR studies have successfully identified key structural parameters (descriptors) that govern their antimicrobial or other biological activities.

In a relevant study on a series of 2/3-bromo-N'-(substituted benzylidene)benzohydrazides, QSAR models were developed to describe their antimicrobial activity. researchgate.netarabjchem.org The analysis highlighted the importance of specific topological and molecular connectivity indices. These descriptors quantify aspects of molecular size, shape, branching, and complexity.

Key Structural Parameters and Predicted Activity:

The predictive power of the QSAR models for this class of compounds relies on calculating various molecular descriptors. While a specific QSAR model for this compound has not been published, the findings from its structural analogs indicate which parameters are likely to be significant.

Topological Descriptors: These parameters are derived from the 2D representation of the molecule.

Molecular Connectivity Indices: These indices describe the degree of branching in a molecule.

Valence First-Order (¹χᵛ) and Second-Order (²χᵛ) Indices: The significance of these indices in QSAR equations indicates that the arrangement of atoms and the presence of heteroatoms (like O, N, F, Br) and their electronic environment are crucial in determining the biological activity of bromo-benzohydrazides. researchgate.netarabjchem.org

The presence of the bromo and fluoro substituents on the phenyl ring of this compound would significantly influence these descriptor values. The high electronegativity of fluorine and the size and polarizability of bromine are structural features that would be captured by these QSAR parameters, allowing for a prediction of its activity relative to other compounds in a series.

Table 2: Key QSAR Descriptors Relevant to Bromo-Benzohydrazides

| Descriptor Class | Specific Descriptor | Structural Information Encoded | Relevance to Predicted Activity |

| Topological | Balaban Index (J) | Size-independent information about molecular branching and cyclicity. | Found to be a key parameter in describing the antimicrobial activity of bromo-benzohydrazides. researchgate.netarabjchem.org |

| Molecular Connectivity | Valence First-Order Index (¹χᵛ) | Connectivity of non-hydrogen atoms, weighted by their valence electron counts. | Correlates electronic structure and atom arrangement with biological response. researchgate.netarabjchem.org |

| Molecular Connectivity | Valence Second-Order Index (²χᵛ) | Connectivity of adjacent non-hydrogen atoms, considering their valence states. | Provides more detailed information on molecular fragments and their relationship to activity. researchgate.netarabjchem.org |

Prediction of Spectroscopic Parameters

Theoretical calculations are widely used to predict spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. These predictions are invaluable for confirming molecular structure, interpreting experimental spectra, and understanding the vibrational modes of a molecule. DFT methods, particularly using the B3LYP functional with basis sets like 6-311++G(d,p), have proven to be highly accurate for this purpose. nih.govresearchgate.net

Predicted NMR Chemical Shifts:

The ¹H and ¹³C NMR chemical shifts for this compound can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

¹H NMR: The protons on the aromatic ring would appear as distinct signals due to the different electronic environments created by the bromo and fluoro substituents. The -NH and -NH₂ protons of the hydrazide group would likely appear as broader signals at a lower field (higher ppm) and their chemical shift could be sensitive to the solvent and concentration due to hydrogen bonding.

¹³C NMR: The chemical shifts of the aromatic carbons would be influenced by the inductive and resonance effects of the halogen substituents. The carbon atom bonded to fluorine (C2) would show a large shift and a characteristic coupling (¹JC-F). The carbonyl carbon (C=O) of the hydrazide group is expected to appear at a significantly downfield position (typically >160 ppm). nih.gov

Predicted IR Frequencies:

The infrared (IR) spectrum is determined by the molecule's vibrational modes. Theoretical frequency calculations can predict the wavenumbers and intensities of these vibrations. For this compound, key vibrational modes would include:

N-H Stretching: The hydrazide N-H groups are expected to show stretching vibrations in the 3200-3400 cm⁻¹ region.

C=O Stretching: The carbonyl group vibration is a strong, characteristic band typically found in the 1640-1680 cm⁻¹ range for similar hydrazides. nih.gov

Aromatic C-H and C=C Stretching: Vibrations from the benzene ring are expected in the 3000-3100 cm⁻¹ (C-H) and 1450-1600 cm⁻¹ (C=C) regions.

C-F and C-Br Stretching: The vibrations involving the carbon-halogen bonds would appear in the fingerprint region, typically with C-F stretching around 1200-1250 cm⁻¹ and C-Br stretching at lower wavenumbers (500-650 cm⁻¹).

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. nih.gov

Table 3: Predicted Characteristic Spectroscopic Parameters for this compound

| Spectrum Type | Functional Group / Atom | Predicted Parameter Range | Basis of Prediction |

| IR | Hydrazide N-H | 3200-3400 cm⁻¹ (stretching) | Analysis of related hydrazide compounds. |

| IR | Carbonyl C=O | 1640-1680 cm⁻¹ (stretching) | DFT calculations on 5-Bromo-2-Hydroxybenzaldehyde show the C=O band at 1687 cm⁻¹ (calculated). nih.gov |

| IR | Aromatic C=C | 1450-1600 cm⁻¹ (stretching) | Standard range for aromatic ring vibrations. |

| IR | C-F | ~1200-1250 cm⁻¹ (stretching) | Known vibrational frequency range for aryl fluorides. |

| ¹³C NMR | Carbonyl Carbon (C=O) | >160 ppm | GIAO calculations on analogous structures. nih.gov |

| ¹³C NMR | Aromatic Carbon (C-F) | ~155-165 ppm (with large ¹JC-F coupling) | GIAO calculations and substituent effects. nih.gov |

| ¹H NMR | Hydrazide Protons (NH, NH₂) | >8.0 ppm (variable) | Experimental data from related hydrazides. |

Coordination Chemistry and Metal Complexes of 5 Bromo 2 Fluorobenzohydrazide and Its Derivatives

Ligand Properties of 5-Bromo-2-fluorobenzohydrazide and its Schiff Bases

This compound derivatives, especially Schiff bases formed from its reaction with aldehydes, are versatile chelating agents. These ligands possess multiple donor sites, enabling them to coordinate with metal ions in various modes. The hydrazone moiety (R-CO-NH-N=CR'R'') can undergo keto-enol tautomerization, which plays a crucial role in its coordination behavior. unimas.my

The primary donor atoms in these Schiff base ligands are the azomethine nitrogen and the carbonyl oxygen (in its keto form) or the enolic oxygen (in its enol form). nih.govjptcp.com This allows them to act as bidentate or tridentate ligands. For instance, a Schiff base derived from 2-fluoro-N'-[(E)-2-hydroxyphenyl)methylene] benzohydrazide (B10538) was found to coordinate as a bidentate ligand through its azomethine nitrogen and carbonyl oxygen atoms. nih.gov In other cases, hydrazones can act as tridentate ONO donor ligands, coordinating through the azomethine nitrogen and two enolic oxygen atoms. nih.gov The presence of the electron-withdrawing bromo and fluoro groups on the phenyl ring can influence the electron density on the donor atoms, thereby affecting the stability and properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzohydrazide-derived Schiff bases is typically achieved through the reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in a suitable solvent, commonly ethanol (B145695). researchgate.net The mixture is often refluxed for a few hours, after which the resulting solid complex is filtered, washed, and dried. nih.gov These complexes are generally colored, stable in air at room temperature, and often insoluble in water but soluble in polar organic solvents like DMF and DMSO. akjournals.comjocpr.com

Coordination Modes and Geometry (e.g., Octahedral, Square Planar)

The coordination mode and the resulting geometry of the metal complexes depend on the nature of the metal ion, the stoichiometry of the reaction, and the specific structure of the ligand. Hydrazone Schiff bases can act as neutral, monoanionic, or dianionic ligands. unimas.myresearchgate.net

Commonly observed geometries for these types of complexes include octahedral, tetrahedral, and square planar. unimas.myajrconline.org

Octahedral Geometry: This is a frequent coordination geometry, particularly for Co(II), Ni(II), and Cu(II) complexes. jocpr.comresearchgate.net For example, complexes of a Schiff base derived from 3-ketobutanehydrazide and salicylhydrazide with Mn(II), Co(II), and Ni(II) were found to have an octahedral structure. nih.gov

Square Planar Geometry: This geometry is often suggested for Cu(II) complexes. researchgate.net

Tetrahedral Geometry: Metal ions like Zn(II) and Mn(II) can form tetrahedral complexes with these ligands. ajrconline.org

The ligand-to-metal ratio is often 2:1, leading to general formulas like [M(L)₂], but 1:1 stoichiometries are also observed. nih.gov Molar conductivity measurements can help determine the electrolytic nature of the complexes, with low values indicating non-electrolytic behavior where anions are not present outside the coordination sphere. nih.govjocpr.com

Spectroscopic Signatures of Metal Complexes (IR, UV-Vis, EPR)

Spectroscopic methods are essential for elucidating the structure of these metal complexes by identifying the ligand's donor sites involved in coordination.

Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of its metal complex provides clear evidence of coordination. Key spectral shifts include:

ν(C=N) Azomethine: The stretching vibration of the azomethine group (C=N), typically found around 1610-1620 cm⁻¹, shifts upon complexation (usually to a lower frequency), indicating the involvement of the azomethine nitrogen in bonding to the metal ion. nih.govnih.govsciencepublishinggroup.com

ν(C=O) Carbonyl: The amide I band (primarily C=O stretch), seen in the free ligand, often shifts to a lower wavenumber in the complexes, which points to coordination through the carbonyl oxygen. jptcp.combiomedgrid.com Its disappearance, coupled with the appearance of a new band for ν(C-O) at a different frequency, suggests coordination via the enol form of the ligand. nih.gov

New Bands: The formation of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to ν(M-N) and ν(M-O) vibrations, further confirming the coordination. sciencepublishinggroup.com

| Functional Group | Free Ligand (Approx. Range) | Complex (Approx. Range) | Inference |

|---|---|---|---|

| ν(C=N) | 1610 - 1628 | 1594 - 1625 | Coordination of azomethine nitrogen |

| ν(C=O) | 1640 - 1688 | Shift to lower frequency | Coordination of carbonyl oxygen |

| ν(M-O) / ν(M-N) | - | 422 - 692 | Formation of metal-ligand bonds |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of these complexes provide valuable information about their geometry. The spectra typically show bands arising from intra-ligand (π → π* and n → π*) transitions and ligand-to-metal charge transfer (LMCT). For complexes with d-block metals, d-d transition bands are also observed in the visible region. The position and number of these d-d bands are characteristic of the coordination geometry. For instance, Ni(II) complexes in an octahedral environment typically exhibit specific transitions, such as ³A₂g(F) → ³T₁g(F) and ³A₂g(F) → ³T₁g(P), which help confirm their geometry. nih.gov

| Metal Ion | Observed Bands (nm) | Assignment | Proposed Geometry |

|---|---|---|---|

| Co(II) | ~675, ~900 | d-d transitions | Octahedral |

| Ni(II) | ~667, ~995 | d-d transitions | Octahedral |

| Cu(II) | ~613, ~503 | d-d transitions | Distorted Octahedral / Square Planar |

Note: Wavelengths are approximate and vary based on the specific ligand and metal salt. samipubco.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR spectroscopy is a powerful technique for studying paramagnetic complexes, such as those of Cu(II). The EPR spectrum can provide detailed information about the metal ion's oxidation state and the nature of the metal-ligand bond. The calculated g-values (g|| and g⊥) and the bonding parameter (G) can help distinguish between different geometries and assess the covalent character of the metal-ligand bond.

Thermal Stability of Metal Complexes

Thermogravimetric analysis (TGA) is widely used to study the thermal stability and decomposition patterns of coordination compounds. nih.govtandfonline.com TGA curves for Schiff base complexes typically show a multi-step decomposition process. akjournals.com

The initial weight loss at lower temperatures (around 100-200°C) usually corresponds to the removal of lattice or coordinated water molecules. akjournals.com Subsequent decomposition steps at higher temperatures relate to the breakdown of the organic ligand moiety. The final residue at the end of the analysis is often the most stable metal oxide. Comparing the decomposition temperatures of the free ligand and its metal complexes generally shows that the complexes are more thermally stable than the ligand itself. nih.gov This enhanced stability is a common feature of coordination compounds. akjournals.com

Emerging Applications and Advanced Materials Science Perspectives Excluding Clinical

Role in Supramolecular Chemistry and Self-Assembly

The hydrazide moiety, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a powerful functional group for directing the self-assembly of molecules into well-defined supramolecular structures. The presence of halogen atoms further enhances the potential for specific and directional non-covalent interactions.

While direct studies on the application of 5-Bromo-2-fluorobenzohydrazide in the design of organic frameworks and self-assembled monolayers (SAMs) are not extensively documented, the structural motifs present in the molecule suggest its potential in these areas. The directional nature of hydrogen bonds and halogen bonds can be exploited to guide the formation of porous crystalline structures, known as organic frameworks, with potential applications in gas storage and separation.

Similarly, the ability of hydrazide derivatives to form organized structures on surfaces could be harnessed for the creation of functional SAMs. These monolayers can modify the chemical and physical properties of a substrate, with potential uses in sensors, electronic devices, and biocompatible coatings. The interplay of hydrogen bonding from the hydrazide group and potential halogen bonding from the bromo and fluoro substituents could lead to the formation of highly ordered and stable monolayers.

Molecular recognition, the specific binding of a guest molecule to a host molecule, is fundamental to many chemical and biological processes. This recognition is governed by a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking. The structure of this compound incorporates several functionalities capable of participating in these interactions, making it a promising candidate for the design of synthetic receptors.

The hydrazide group is a well-established motif for forming strong and directional hydrogen bonds. For instance, the crystal structure of a related compound, (E)-N′-(2-Bromobenzylidene)-2-fluorobenzohydrazide, reveals that molecules are linked into chains through intermolecular N—H···O hydrogen bonds nih.govresearchgate.net. This demonstrates the propensity of the hydrazide moiety to drive self-assembly.

Furthermore, the bromine and fluorine atoms can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Halogen bonding has emerged as a powerful tool in crystal engineering and supramolecular chemistry for the construction of complex architectures. The interplay of these various non-covalent forces can lead to highly selective molecular recognition events.

Table 1: Potential Non-Covalent Interactions involving this compound

| Interaction Type | Donor/Acceptor in this compound | Potential Partner Molecule |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | Molecules with complementary H-bond donors/acceptors (e.g., carboxylic acids, amides) |

| Halogen Bonding | C-Br (donor), C-F (donor) | Lewis basic sites (e.g., nitrogen or oxygen atoms in other molecules) |

| π-π Stacking | Aromatic ring | Other aromatic systems |

Precursor in Organic Optoelectronic Materials Research

The combination of a halogenated aromatic ring and a hydrazide linker in this compound suggests its potential as a building block for organic optoelectronic materials. These materials have applications in a range of technologies, from light-emitting diodes to sensors.

Hydrazide and hydrazone derivatives are frequently employed in the design of fluorescent probes for the detection of various analytes. The reaction of the hydrazide group with aldehydes or ketones can lead to the formation of Schiff bases, which often exhibit distinct photophysical properties. While direct research on this compound as a fluorescent probe is limited, its precursor, 5-Bromo-2-fluorobenzaldehyde, is utilized in the development of such probes. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel fluorescent sensors. The bromo and fluoro substituents can modulate the electronic properties of the resulting fluorophore, potentially leading to enhanced sensitivity and selectivity.

The application of this compound in OLEDs or organic solar cells has not been specifically reported. However, substituted benzohydrazide (B10538) derivatives are a class of compounds being explored for their potential in these areas. The ability of such molecules to form stable, thin films and to transport charge is crucial for device performance. The presence of the halogen atoms in this compound could influence the molecular packing in the solid state, which in turn affects the electronic coupling between molecules and, consequently, the charge transport properties. Further research is needed to explore the potential of this compound and its derivatives as components in organic electronic devices.

Organic materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Theoretical studies on substituted benzohydrazides have suggested that the electronic properties of these molecules can be tuned to enhance their NLO response.

The introduction of halogen atoms, particularly bromine, into organic molecules has been shown to improve their NLO properties. The bromo group can enhance the molecular hyperpolarizability and favor the formation of non-centrosymmetric crystal structures, a prerequisite for second-order NLO effects. While experimental data on the NLO properties of this compound are not available, the presence of both bromo and fluoro substituents on the aromatic ring makes it an interesting candidate for further investigation in this field.

Table 2: Summary of Potential Optoelectronic Applications

| Application | Role of this compound | Key Structural Features |

| Fluorescent Probes | Precursor for Schiff base formation | Hydrazide group, Halogenated aromatic ring |

| OLEDs/Solar Cells | Potential charge transport or emissive layer component | Aromatic core, Potential for ordered packing |

| Nonlinear Optics | Potential NLO-active material | Bromo and fluoro substituents, Conjugated system |

Advanced Catalysis Research

The unique molecular architecture of this compound, featuring a reactive hydrazide moiety, a bromine atom, and a fluorine atom on a benzene (B151609) ring, makes it a promising candidate for applications in advanced catalysis. Its ability to form stable complexes with various metal ions is a key attribute that allows it to function as a versatile ligand in both homogeneous and heterogeneous catalytic systems.